![molecular formula C12H15N3S B7506732 3-[(3,5-Dimethylphenyl)methylsulfanyl]-4-methyl-1,2,4-triazole](/img/structure/B7506732.png)
3-[(3,5-Dimethylphenyl)methylsulfanyl]-4-methyl-1,2,4-triazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(3,5-Dimethylphenyl)methylsulfanyl]-4-methyl-1,2,4-triazole is a chemical compound that belongs to the class of triazole derivatives. It has been studied extensively for its potential applications in various scientific fields, including medicinal chemistry, drug discovery, and biochemistry.
Mecanismo De Acción
The mechanism of action of 3-[(3,5-Dimethylphenyl)methylsulfanyl]-4-methyl-1,2,4-triazole is not fully understood. However, it has been suggested that it may act by inhibiting the activity of enzymes involved in the biosynthesis of nucleic acids, such as DNA and RNA. It may also inhibit the activity of enzymes involved in the metabolism of neurotransmitters, such as dopamine and serotonin.
Biochemical and Physiological Effects:
3-[(3,5-Dimethylphenyl)methylsulfanyl]-4-methyl-1,2,4-triazole has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of various fungal and bacterial strains. It has also been found to exhibit cytotoxic activity against various cancer cell lines. In addition, it has been studied for its potential use as a therapeutic agent for neurological disorders, such as Alzheimer's disease and Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 3-[(3,5-Dimethylphenyl)methylsulfanyl]-4-methyl-1,2,4-triazole in lab experiments is its broad-spectrum antimicrobial activity. It has been found to exhibit activity against various fungal and bacterial strains. Another advantage is its potential use as a therapeutic agent for neurological disorders. However, one of the limitations of using this compound is its potential toxicity, which may limit its use in vivo.
Direcciones Futuras
There are several future directions for the study of 3-[(3,5-Dimethylphenyl)methylsulfanyl]-4-methyl-1,2,4-triazole. One direction is the further exploration of its potential use as a therapeutic agent for neurological disorders, such as Alzheimer's disease and Parkinson's disease. Another direction is the development of more efficient synthesis methods for this compound. Additionally, the study of its mechanism of action and structure-activity relationship may provide insights for the development of more potent and selective analogs.
Métodos De Síntesis
The synthesis of 3-[(3,5-Dimethylphenyl)methylsulfanyl]-4-methyl-1,2,4-triazole can be achieved through several methods, including the reaction of 3,5-dimethylbenzyl chloride with sodium azide, followed by reduction with sodium borohydride. Another method involves the reaction of 3,5-dimethylbenzyl bromide with sodium azide, followed by cyclization with methyl hydrazine.
Aplicaciones Científicas De Investigación
3-[(3,5-Dimethylphenyl)methylsulfanyl]-4-methyl-1,2,4-triazole has been studied for its potential applications in various scientific fields, including medicinal chemistry, drug discovery, and biochemistry. It has been found to exhibit antifungal, antibacterial, and antitumor activities. It has also been studied for its potential use as a therapeutic agent for neurological disorders, such as Alzheimer's disease and Parkinson's disease.
Propiedades
IUPAC Name |
3-[(3,5-dimethylphenyl)methylsulfanyl]-4-methyl-1,2,4-triazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3S/c1-9-4-10(2)6-11(5-9)7-16-12-14-13-8-15(12)3/h4-6,8H,7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYQFGGVAUMQSHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)CSC2=NN=CN2C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

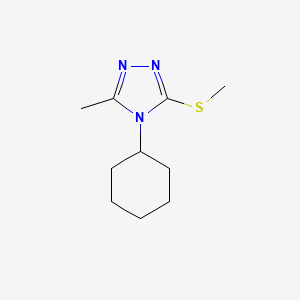
![1-[4-(2H-chromene-3-carbonyl)piperazin-1-yl]ethanone](/img/structure/B7506653.png)
![N,N-dimethyl-2-[methyl(1,2,3,4-tetrahydronaphthalen-1-yl)amino]acetamide](/img/structure/B7506669.png)

![1-[(3,5-Dimethylphenyl)methyl]piperidin-3-ol](/img/structure/B7506682.png)
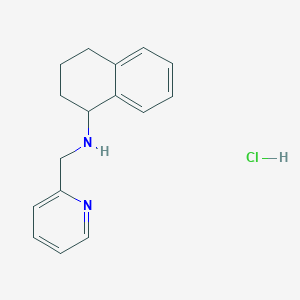
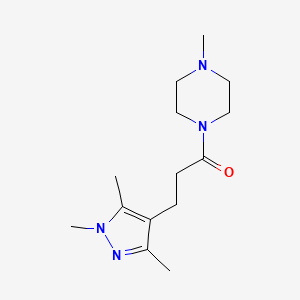
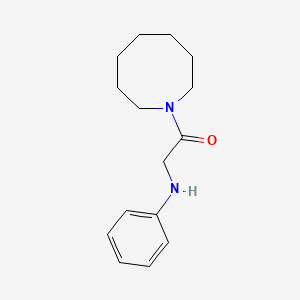

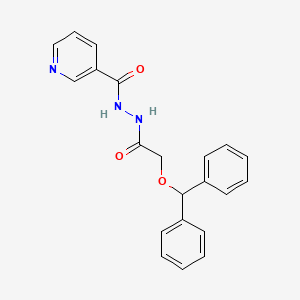
![2-(2,3-Dihydroindol-1-ylmethyl)pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7506740.png)

![2-[(4-Methylphenyl)methyl]-5,6,7,7a-tetrahydropyrrolo[1,2-c]imidazole-1,3-dione](/img/structure/B7506755.png)
